Hydrogen-Bond Donor/Acceptor Profile vs. 4-Methylphenyl and 4-Ethoxyphenyl Analogs
The target compound contains an additional acetamide group (donor + acceptor) relative to the 4-methylphenyl analog (CAS 868680-34-6) and replaces the ether oxygen of the 4-ethoxyphenyl analog (CAS 868680-53-9) with an amide. This increases the hydrogen-bond donor count by 1 and acceptor count by 1 versus the methyl analog, and swaps one H‑bond acceptor for a donor/acceptor pair versus the ethoxy analog . While direct solubility or permeability data are unavailable from admissible sources, the structural difference is consistent with class‑level predictions of improved aqueous solubility for the acetamidophenyl derivative at the potential expense of passive membrane permeability.
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 5 (calculated from SMILES CC(=O)Nc1ccc(NC(=O)CN2CCN(CC)C(=O)C2=O)cc1) |
| Comparator Or Baseline | 4-methylphenyl analog: HBD = 2, HBA = 4; 4-ethoxyphenyl analog: HBD = 2, HBA = 5 |
| Quantified Difference | ΔHBD +1 vs. 4-methyl; ΔHBA 0 vs. 4-ethoxy but altered donor/acceptor balance |
| Conditions | Structure-derived count based on standard SMILES representation |
Why This Matters
For procurement in medicinal chemistry campaigns, HBD/HBA count governs solubility and permeability; the acetamidophenyl variant may offer a distinct pharmacokinetic profile suitable for target classes requiring enhanced aqueous solubility.
